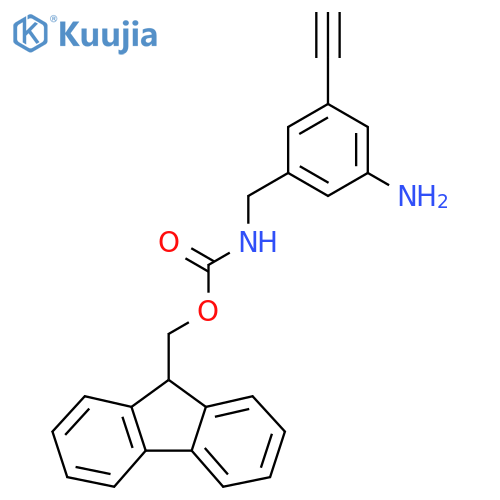Cas no 2418669-95-9 ((9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate)

2418669-95-9 structure
商品名:(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate
(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2418669-95-9
- (9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynylphenyl)methyl]carbamate
- EN300-26626392
- (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate
-
- インチ: 1S/C24H20N2O2/c1-2-16-11-17(13-18(25)12-16)14-26-24(27)28-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-13,23H,14-15,25H2,(H,26,27)
- InChIKey: ALTJBBSRMVVPGA-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C=C(C#C)C=C(C=1)N)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 368.152477885g/mol
- どういたいしつりょう: 368.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 575
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26626392-1g |
(9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynylphenyl)methyl]carbamate |
2418669-95-9 | 1g |
$0.0 | 2023-09-12 | ||
| Enamine | EN300-26626392-1.0g |
(9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynylphenyl)methyl]carbamate |
2418669-95-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
2418669-95-9 ((9H-fluoren-9-yl)methyl N-(3-amino-5-ethynylphenyl)methylcarbamate) 関連製品
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
